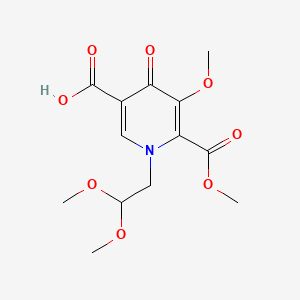
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
多鲁特格韦中间体-1 的合成涉及几个关键步骤。 一种值得注意的方法包括使用溴化镁促进的分子内环化 . 该过程从市售的甲酰基氯和乙基 3-(N,N-二甲氨基)丙烯酸酯的缩合开始,形成一个乙烯基酰胺。 然后,该中间体与氨基乙醛二甲基缩醛和溴乙酸甲酯发生取代反应,生成环化的前体。 环化由溴化镁促进,导致吡啶酮二酯的形成。 最后,使用氢氧化锂对二酯进行选择性水解,生成多鲁特格韦中间体-1 .
工业生产方法
多鲁特格韦中间体-1 的工业生产通常遵循类似的合成路线,但在更大规模上进行。 探索了使用连续流动化学来提高合成过程的效率和产率 . 该方法缩短了反应时间,并允许更好地控制反应条件,使其适合大规模生产。
化学反应分析
反应类型
多鲁特格韦中间体-1 经历各种化学反应,包括:
取代反应: 该中间体可以与不同的试剂发生取代反应,形成各种衍生物.
环化反应: 分子内环化是其合成中的关键步骤.
水解: 选择性水解二酯以形成最终中间体.
常用试剂和条件
主要产物
科学研究应用
作用机制
多鲁特格韦中间体-1 本身没有直接的作用机制,但对合成多鲁特格韦至关重要。 多鲁特格韦通过与活性位点结合并阻断逆转录病毒 DNA 整合到宿主细胞中的链转移步骤来抑制 HIV-1 整合酶 . 这种抑制阻止了病毒的复制,使其成为有效的抗病毒剂 .
相似化合物的比较
多鲁特格韦中间体-1 可以与用于合成整合酶抑制剂的其他中间体进行比较。 类似的化合物包括:
拉替格韦中间体: 用于合成另一种整合酶抑制剂拉替格韦.
艾维格韦中间体: 用于合成艾维格韦.
比克格韦中间体: 用于合成比克格韦.
多鲁特格韦中间体-1 的独特之处在于它在合成多鲁特格韦中的作用,多鲁特格韦具有很高的耐药性遗传屏障,并被世界卫生组织推荐用于一线 HIV 治疗 .
属性
IUPAC Name |
1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGEECGULRZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335210-23-5 |
Source


|
| Record name | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of Dolutegravir, Bictegravir, and Cabotegravir [, ]. These compounds represent second-generation INSTIs, a class of antiretroviral drugs crucial for managing HIV-1 infection. The development of efficient synthetic routes for this key intermediate has significant implications for the large-scale production and accessibility of these essential medications.
Q2: What are some of the challenges in synthesizing this compound, and how have researchers addressed them?
A2: Achieving high yields and regioselectivity, particularly during the ester hydrolysis step, presents a significant challenge in the synthesis of this compound []. Researchers have explored various synthetic modifications to overcome this hurdle. One notable approach involves a one-pot synthesis method that allows for controlled impurity formation, enhancing the efficiency and purity of the final product []. This meticulous fine-tuning of the synthetic strategy underscores the importance of optimizing reaction conditions to access this essential intermediate effectively.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

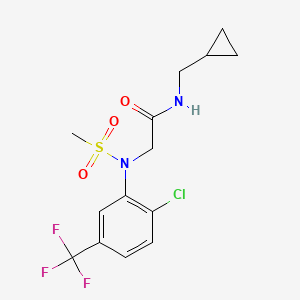


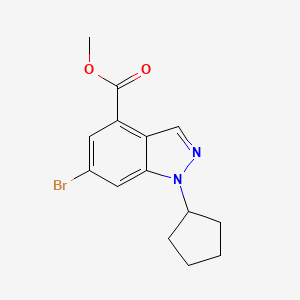
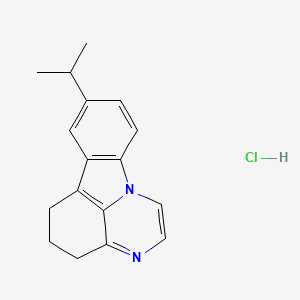
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
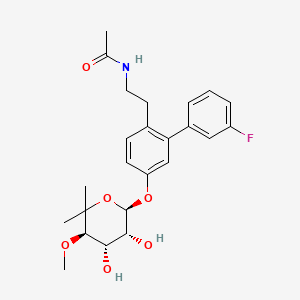
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

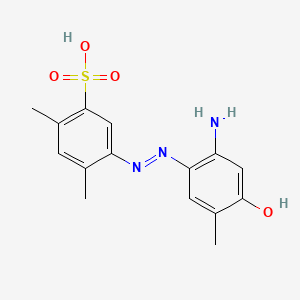

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
